![molecular formula C10H11ClN2O3 B2998502 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride CAS No. 1047974-79-7](/img/structure/B2998502.png)

5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

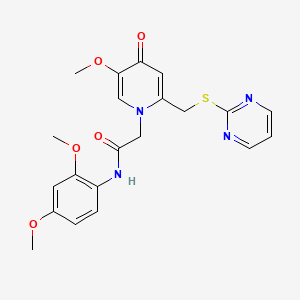

“5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride” is a chemical compound with the molecular formula C10H11N2O3 . It is related to the compound 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide .

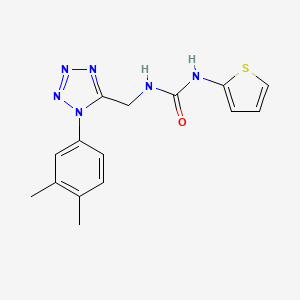

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)C(=O)NC1CNC(=O)c2cc3OCOc3cc12 . This indicates that the compound contains a trifluoroacetamide group attached to a tetrahydro[1,3]dioxolo[4,5-g]isoquinoline core .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of diverse heterocyclic systems, including pyrrolo- and indoloisoquinolinones, through intramolecular cyclizations, showcasing its versatility in creating complex molecular structures essential for drug development and organic materials (Katritzky, Mehta, & He, 2001).

Anticancer Activity

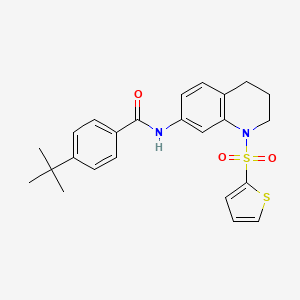

One study reported the synthesis of novel 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives containing a sulfonamide moiety. These compounds were designed according to pharmacophoric requirements for carbonic anhydrase inhibiting anticancer drugs. Some synthesized compounds showed promising in vitro anticancer activity against the MCF7 human breast cancer cell line, indicating the potential of such derivatives in cancer therapy (Ahmed, Badahdah, & Qassar, 2017).

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, providing a stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones, which are significant in the synthesis of compounds with potential pharmaceutical applications (Sieck, Ehwald, & Liebscher, 2005).

Synthesis of Tetra- and Penta-heterocyclic Compounds

Research has also focused on synthesizing tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These compounds are valuable for their potential applications in medicinal chemistry and drug design (Abdallah, Hassaneen, & Abdelhadi, 2009).

Mechanism of Action

Target of Action

The primary target of 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride is thought to be the Alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound is believed to act as a partial agonist at the Alpha-2 adrenergic receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell that are different from those caused by full agonists.

Result of Action

The activation of Alpha-2 adrenergic receptors by this compound can lead to a variety of molecular and cellular effects. For instance, it may result in a decrease in the release of certain neurotransmitters, which can affect neuronal signaling and potentially lead to changes in behavior and cognition .

properties

IUPAC Name |

(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c11-7-3-12-10(13)6-2-9-8(1-5(6)7)14-4-15-9;/h1-2,7H,3-4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPMYLQVIBXZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)[NH3+].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)

![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)

![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)